molecular formula C9H17N3 B2706348 N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine CAS No. 72357-64-3

N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine

Cat. No.: B2706348
CAS No.: 72357-64-3
M. Wt: 167.256
InChI Key: AWOVQHNMFOXPEX-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine: is an organic compound characterized by the presence of a cyclohexene ring attached to an ethyl group, which is further connected to a methanetriamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine typically involves the reaction of cyclohexene with ethylamine under specific conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions, such as temperature and pressure, are optimized to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexane derivatives .

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine is unique due to its methanetriamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOVQHNMFOXPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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